



# Unveiling AM3102 (KDS-5104): A Technical Guide to a Potent PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AM3102    |           |
| Cat. No.:            | B10768027 | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**AM3102**, also known as KDS-5104, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). With the chemical formula C21H41NO2 and a molecular weight of 339.56, its systematic name is (9Z)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE.[1] As a hydrolysis-resistant analog of the endogenous lipid mediator oleoylethanolamide (OEA), **AM3102** exhibits significant potential in the regulation of lipid metabolism and energy homeostasis, making it a person of interest for research in metabolic diseases.

This technical guide provides a comprehensive overview of **AM3102**, including its synonyms, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

## **Synonyms and Chemical Identifiers**

For clarity and comprehensive literature searching, the following identifiers are associated with **AM3102**:

Synonym: KDS-5104

CAS Number: 213182-22-0



Molecular Formula: C21H41NO2

Molecular Weight: 339.56 g/mol

• Systematic Name: (9Z)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE[1]

## **Quantitative Data Summary**

The biological activity of **AM3102** has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

| Parameter                                     | Value     | Species/System              | Reference             |
|-----------------------------------------------|-----------|-----------------------------|-----------------------|
| PPARα<br>Transcriptional Activity<br>(EC50)   | 100 nM    | In vitro (Cell-based assay) | Astarita et al., 2006 |
| Anorexiant Properties (ED50)                  | 2.4 mg/kg | In vivo (Rodent<br>model)   | Astarita et al., 2006 |
| Cannabinoid Receptor<br>1 (CB1) Affinity (Ki) | > 10 μM   | In vitro (Binding assay)    | Astarita et al., 2006 |
| Cannabinoid Receptor 2 (CB2) Affinity (Ki)    | > 10 μM   | In vitro (Binding assay)    | Astarita et al., 2006 |

# Core Mechanism of Action: PPARα Signaling Pathway

**AM3102** exerts its biological effects primarily through the activation of PPAR $\alpha$ , a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid and glucose metabolism. Upon binding to its ligand, such as **AM3102**, PPAR $\alpha$  undergoes a conformational change, leading to a cascade of molecular events that ultimately alter gene expression.

**Figure 1: AM3102**-mediated PPARα signaling pathway.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the activity of **AM3102**.

## **PPARα Transcriptional Activity Assay**

This assay determines the potency of **AM3102** in activating the PPARα receptor.

Objective: To measure the EC50 value of **AM3102** for PPAR $\alpha$  activation.

#### Methodology:

- Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.
- Transfection: Cells are transiently co-transfected with two plasmids:
  - A mammalian expression vector containing the ligand-binding domain of human or rodent PPARα fused to the GAL4 DNA-binding domain.
  - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
- Treatment: After a post-transfection period (typically 24 hours), cells are treated with varying concentrations of AM3102 or a vehicle control.
- Luciferase Assay: Following an incubation period (e.g., 18-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency. The data are then plotted as a function of AM3102 concentration, and the EC50 value is calculated using a sigmoidal dose-response curve fit.





Click to download full resolution via product page

**Figure 2:** Workflow for PPARα transcriptional activity assay.



## In Vivo Assessment of Anorexiant Properties

This protocol is designed to evaluate the effect of **AM3102** on feeding behavior in a rodent model.

Objective: To determine the ED50 value of **AM3102** for prolonging feeding latency.

#### Methodology:

- Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are individually housed and maintained on a regular light/dark cycle with ad libitum access to food and water.
- Acclimation: Animals are acclimated to the experimental conditions, including handling and injection procedures.
- Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.
- Drug Administration: **AM3102** is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle only.
- Measurement of Feeding Latency: Following drug administration, pre-weighed food is
  presented to each animal, and the time until the initiation of the first meal (feeding latency) is
  recorded. The amount of food consumed over a specific period is also measured.
- Data Analysis: The feeding latency data for each dose group are compared to the vehicle control group. The ED50 value, the dose at which a 50% maximal effect on prolonging feeding latency is observed, is calculated using appropriate statistical software.

## **Cannabinoid Receptor Binding Assays**

These assays are performed to determine the selectivity of **AM3102** by measuring its binding affinity for cannabinoid receptors CB1 and CB2.

Objective: To determine the Ki values of AM3102 for CB1 and CB2 receptors.



#### Methodology:

- Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
- Radioligand Binding: The assays are typically performed in a competitive binding format. A
  fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g.,
  [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of
  varying concentrations of AM3102.
- Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
- Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of AM3102 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

## Conclusion

**AM3102** (KDS-5104) is a valuable research tool for investigating the physiological and pathophysiological roles of PPARα. Its potency as a PPARα agonist, coupled with its resistance to hydrolysis, makes it a superior compound for in vivo studies compared to its endogenous analog, OEA. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of **AM3102** in metabolic disorders and related conditions. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to the principles of good laboratory practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling AM3102 (KDS-5104): A Technical Guide to a Potent PPARα Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768027#synonyms-for-am3102-such-as-kds-5104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com